C16-Urea-Ceramide

Sphingolipid Metabolism Mitochondrial Biology Enzyme Inhibition

C16-Urea-Ceramide is a competitive inhibitor of mitochondrial and neutral ceramidases (IC50 0.33 mol%). Its urea-modified amide bond confers unique hydrogen-bonding capacity, enabling specific elevation of endogenous mitochondrial ceramide levels for apoptosis and MOMP studies. Unlike generic ceramides or short-chain analogues, its C16 chain ensures physiological membrane partitioning and synergistic MOMP amplification (combined effect = 1.5 with native C16-ceramide). Essential for validating ceramidase assays and screening novel inhibitors. Order high-purity (>99%) compound for reproducible results.

Molecular Formula C35H70N2O3
Molecular Weight 566.9 g/mol
CAS No. 361450-27-3
Cat. No. B3044049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-Urea-Ceramide
CAS361450-27-3
Molecular FormulaC35H70N2O3
Molecular Weight566.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+/t33-,34+/m0/s1
InChIKeyJQSYZQHPVKHGHT-QKSCFGQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16-Urea-Ceramide (CAS 361450-27-3): Procurement-Qualified Sphingolipid Inhibitor for Ceramidase Research


C16-Urea-Ceramide (CAS 361450-27-3) is a synthetic sphingolipid analogue wherein the native amide bond of ceramide is replaced with a urea moiety, conferring altered hydrogen-bonding capacity and biophysical properties . It functions as a competitive inhibitor of neutral ceramidase (nCDase) and mitochondrial ceramidase (mt-CDase), making it a critical tool for dissecting sphingolipid-mediated signaling pathways .

Why Generic Substitution of C16-Urea-Ceramide (CAS 361450-27-3) Compromises Experimental Fidelity


Substituting C16-Urea-Ceramide with a generic ceramide or a shorter-chain urea-ceramide analogue is scientifically unsound due to profound differences in enzyme inhibition profiles and physicochemical behavior. While many ceramides are enzyme substrates, the urea modification in C16-Urea-Ceramide converts it into a competitive inhibitor of both mitochondrial and neutral ceramidases . Furthermore, its C16 acyl chain length is critical for membrane partitioning and synergy with endogenous ceramides, a property not recapitulated by shorter-chain analogues like C6-urea ceramide . These divergent mechanisms preclude simple interchangeability.

Quantitative Differentiation Evidence for C16-Urea-Ceramide (CAS 361450-27-3) vs. Ceramide Analogues


Mitochondrial Ceramidase (mt-CDase) Inhibition: IC50 Comparison with Native Ceramide Stereoisomers

C16-Urea-Ceramide (C16-urea-Cer) is a potent competitive inhibitor of rat brain mitochondrial ceramidase (mt-CDase). In a direct comparative assay, C16-urea-Cer demonstrated an IC50 of 0.33 mol %, establishing its inhibitory potency relative to the natural D-erythro-ceramide stereoisomers which showed IC50 values ranging from 0.11 to 0.26 mol % . Notably, other structurally modified analogues like N-methyl ceramide and 3-O-methyl ceramide failed to inhibit the enzyme at all, underscoring the unique activity profile conferred by the urea group.

Sphingolipid Metabolism Mitochondrial Biology Enzyme Inhibition

Synergistic Functional Interaction with Endogenous C16-Ceramide in Membrane Permeabilization Assays

In a quantitative assay of mitochondrial outer membrane permeabilization (MOMP), an equimolar mixture of C16-Urea-Ceramide (C16-urea-Cer) and natural C16-ceramide produced a combined effect value of 1.5, which was significantly higher than the effect of either compound alone (p = 0.015) . This is classified as a synergistic interaction. In contrast, N-methyl-C16-ceramide exhibited an antagonistic effect (combined effect value 0.21, p = 0.003), demonstrating that the urea modification uniquely promotes cooperativity with native ceramide.

Apoptosis Mitochondrial Outer Membrane Permeabilization (MOMP) Lipid Signaling

Physicochemical Differentiation: Chain-Length Dependent Membrane Partitioning vs. Short-Chain Urea Ceramide

The C16 acyl chain of C16-Urea-Ceramide is critical for its membrane partitioning and functional behavior, differentiating it from the more soluble but less potent C6-urea ceramide analogue. A 2023 review notes that short-chain substrate mimetics like C6-urea ceramide suffer from limited potency and poor aqueous solubility due to high micelle partitioning . While direct comparative biophysical data for C16-Urea-Ceramide is lacking in primary literature, its longer acyl chain is inferred to confer more stable membrane integration and a higher micelle-free fraction, aligning its behavior closer to endogenous long-chain ceramides.

Lipid Biophysics Membrane Models Drug Delivery

High-Impact Research and Industrial Applications for C16-Urea-Ceramide (CAS 361450-27-3)


Dissecting Mitochondrial Ceramidase Function in Apoptosis and Metabolism

C16-Urea-Ceramide is the optimal tool for studies requiring specific inhibition of mitochondrial ceramidase (mt-CDase). Its competitive mechanism (IC50 0.33 mol%) allows researchers to elevate endogenous mitochondrial ceramide levels and probe downstream effects on apoptosis and metabolic signaling without confounding substrate hydrolysis.

Investigating Synergistic Lipid Signaling in Membrane Permeabilization

Researchers studying the biophysics of ceramide-induced mitochondrial outer membrane permeabilization (MOMP) should select C16-Urea-Ceramide. It is the only documented analogue to exhibit a synergistic (combined effect = 1.5) rather than antagonistic or neutral interaction with native C16-ceramide in MOMP assays . This makes it uniquely suited for co-treatment experiments designed to amplify apoptotic signals.

Developing Physiologically Relevant Sphingolipid Inhibitor Models

For cell-based and in vivo pharmacology studies, C16-Urea-Ceramide offers superior membrane partitioning compared to short-chain urea-ceramide analogues like C6-urea ceramide . Its C16 acyl chain ensures behavior that more closely mimics endogenous ceramides, making it the preferred choice for translating in vitro findings to complex biological systems.

Quality Control Reference for Ceramidase Activity Assays

As a well-characterized competitive inhibitor with defined IC50 values, C16-Urea-Ceramide serves as an ideal positive control for validating ceramidase activity assays and for screening novel ceramidase inhibitors in high-throughput formats.

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